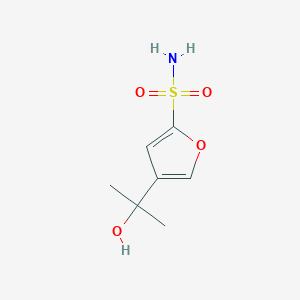

4-(2-hydroxypropan-2-yl)furan-2-sulfonamide

Beschreibung

4-(2-hydroxypropan-2-yl)furan-2-sulfonamide is a chemical compound with the molecular formula C7H11NO4S and a molecular weight of 205.23 g/mol It is characterized by the presence of a furan ring, a sulfonamide group, and a hydroxyisopropyl substituent

Eigenschaften

IUPAC Name |

4-(2-hydroxypropan-2-yl)furan-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO4S/c1-7(2,9)5-3-6(12-4-5)13(8,10)11/h3-4,9H,1-2H3,(H2,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZNNEQHIXCRCKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=COC(=C1)S(=O)(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20436448 | |

| Record name | 2-Furansulfonamide, 4-(1-hydroxy-1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20436448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210827-34-2 | |

| Record name | 2-Furansulfonamide, 4-(1-hydroxy-1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20436448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-hydroxypropan-2-yl)furan-2-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Chlorination to Form Sulfonyl Chloride Intermediate

The sulfonic acid intermediate is converted into the corresponding sulfonyl chloride to facilitate subsequent nucleophilic substitution.

- Reagents and Conditions: Addition of pyridine and phosphorus pentachloride (PCl5) to the reaction mixture.

- Yield: Ethyl 5-(chlorosulfonyl)furan-3-carboxylate isolated in 56% yield over two steps.

- Purification: Silica gel column chromatography.

Amination to Form Sulfonamide

The sulfonyl chloride is reacted with ammonium bicarbonate to replace the chloride with an amine, forming the sulfonamide.

- Reagents and Conditions: Ammonium bicarbonate in a water-acetone mixture, stirred at room temperature.

- Yield: 59% yield of 4-(2-hydroxypropan-2-yl)furan-2-sulfonamide after aqueous work-up.

- Notes: The sulfonamide formed is sufficiently pure for subsequent reactions without further purification.

Reduction of the Ester to Tertiary Alcohol

The ester moiety in the sulfonamide intermediate is reduced to the corresponding tertiary alcohol, yielding the final this compound.

- Reagents and Conditions: Methylmagnesium chloride (a Grignard reagent) in dry tetrahydrofuran (THF) under nitrogen atmosphere.

- Procedure:

- The sulfonamide ester is dissolved in dry THF and cooled to -10 °C.

- Methylmagnesium chloride is added dropwise.

- The reaction mixture is allowed to warm to room temperature and stirred for 6 hours.

- Quenching is performed with ammonium chloride solution.

- Yield: 53% yield of the tertiary alcohol sulfonamide.

- Purification: Extraction with ethyl acetate, drying over sodium sulfate, filtration, concentration, and crystallization using isopropyl ether (IPE) or methylene chloride trituration.

- Physical Data: Melting point range approximately 99.5–101.5 °C; NMR confirms structure.

Formation of Sodium Salt for Further Reactions

For applications such as coupling with isocyanates (e.g., in MCC950 synthesis), the sulfonamide is converted into its sodium salt.

- Reagents and Conditions: Reaction with freshly prepared sodium methoxide solution in methanol.

- Process:

- The sulfonamide is dissolved in methanol.

- Sodium methoxide is added, forming a suspension and then a solution.

- Solvent is removed under vacuum to yield a hygroscopic sodium salt.

- Use: The sodium salt is suspended in acetonitrile and reacted with preformed isocyanate solutions for further synthetic steps.

Summary Table of Preparation Steps

| Step | Reaction Type | Starting Material / Intermediate | Reagents / Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Sulfonylation | Ethyl furan-3-carboxylate | Chlorosulfonic acid, DCM, -10 °C to RT | - | Intermediate not isolated |

| 2 | Chlorination | 4-(Ethoxycarbonyl)furan-2-sulfonic acid | Pyridine, PCl5 | 56 | Purified by silica chromatography |

| 3 | Amination (Sulfonamide formation) | Sulfonyl chloride intermediate | Ammonium bicarbonate, water/acetone | 59 | Aqueous work-up, pure for next step |

| 4 | Reduction (Grignard) | Sulfonamide ester | Methylmagnesium chloride, dry THF, -10 °C to RT | 53 | Purification by crystallization and trituration |

| 5 | Salt formation | This compound | Sodium methoxide in methanol | - | Prepares sodium salt for further coupling |

Detailed Research Findings

- The sulfonylation and chlorination steps are critical for introducing the sulfonyl chloride functionality, which is a versatile intermediate for nucleophilic substitution reactions.

- The amination step using ammonium bicarbonate is mild and efficient, providing a good yield of the sulfonamide without harsh conditions.

- The Grignard reduction step is carefully controlled at low temperature to avoid side reactions and to ensure complete conversion to the tertiary alcohol.

- Formation of the sodium salt enhances solubility and reactivity, facilitating coupling reactions such as the formation of sulfonylurea derivatives.

- Purity and structure confirmation are routinely conducted using NMR spectroscopy, melting point determination, and chromatographic methods.

- These methods have been validated in the synthesis of MCC950, demonstrating the robustness and scalability of the preparation route.

Analyse Chemischer Reaktionen

Types of Reactions: 4-(2-hydroxypropan-2-yl)furan-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone.

Reduction: The sulfonamide group can be reduced to an amine.

Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Formation of 4-(1-oxo-1-methylethyl)-2-furansulfonamide.

Reduction: Formation of 4-(1-hydroxy-1-methylethyl)-2-furanamine.

Substitution: Formation of various substituted furan derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In the realm of chemistry, 4-(2-hydroxypropan-2-yl)furan-2-sulfonamide serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions, making it a versatile compound in synthetic pathways.

Biology

Research has indicated that this compound may act as an enzyme inhibitor or ligand for biological receptors. Specifically, it has been investigated for its potential to inhibit the NLRP3 inflammasome, which plays a crucial role in inflammatory responses. This inhibition could lead to therapeutic applications in treating inflammatory diseases such as atopic dermatitis and psoriasis .

Medicine

The compound exhibits notable biological activities, particularly anti-inflammatory and antimicrobial properties. Studies have shown that it can modulate cellular signaling pathways involved in inflammation, suggesting its potential use in developing new anti-inflammatory drugs. For example, in mouse models of atopic dermatitis, this compound demonstrated efficacy comparable to corticosteroids .

Case Studies

-

Inflammatory Skin Disorders : In a study involving NLRP3 inhibitors for treating inflammatory skin disorders, this compound was tested for its effectiveness in reducing inflammatory scores and epidermal thickness in treated mice compared to control groups .

Treatment Type Inflammatory Score Reduction Epidermal Thickness Change NLRP3 Antagonist -62% (systemic) -38% Corticosteroid Control -39% -24% - Antimicrobial Activity : The compound has also been studied for its antimicrobial properties against various pathogens, showcasing its potential as a therapeutic agent in infectious diseases .

Wirkmechanismus

The mechanism of action of 4-(2-hydroxypropan-2-yl)furan-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes or receptors and inhibit their activity. This interaction can disrupt biological pathways and exert therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

- 4-(2-hydroxypropan-2-yl)furan-2-sulfonamide5-methyl-

- 2-Furansulfonamide, N-[[[4-chloro-2,6-bis(1-methylethyl)phenyl]amino]carbonyl]-4-(1-hydroxy-1-methylethyl)-

Comparison: Compared to its analogs, 4-(2-hydroxypropan-2-yl)furan-2-sulfonamide is unique due to its specific substituents, which can influence its reactivity and biological activity. The presence of the hydroxyisopropyl group can enhance its solubility and interaction with biological targets, making it a valuable compound for research and development .

Biologische Aktivität

4-(2-hydroxypropan-2-yl)furan-2-sulfonamide, also known by its CAS number 210827-34-2, has garnered attention for its diverse biological activities, particularly as an inhibitor of the NLRP3 inflammasome. This compound is part of a broader category of sulfonamide derivatives that have shown potential in therapeutic applications, particularly in inflammatory and autoimmune diseases. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

The primary mechanism of action for this compound involves the inhibition of the NLRP3 inflammasome, a multi-protein complex that plays a crucial role in the immune response. By inhibiting this inflammasome, the compound reduces the secretion of pro-inflammatory cytokines such as IL-1β and IL-18, which are implicated in various inflammatory conditions.

Key Mechanisms:

- NLRP3 Inhibition : The compound specifically inhibits the activation of the NLRP3 receptor without affecting other components of the inflammasome pathway .

- Cytokine Modulation : It decreases the production of IL-1β and IL-18, thereby modulating inflammatory responses .

Biological Activity Overview

The biological activities associated with this compound include:

| Activity | Description |

|---|---|

| Anti-inflammatory | Reduces inflammation by inhibiting NLRP3 inflammasome activation. |

| Analgesic Properties | Potentially alleviates pain through modulation of inflammatory pathways. |

| Antimicrobial Effects | Exhibits activity against certain pathogens; further studies are warranted. |

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits NLRP3 activation in macrophages. For instance, treatment with this compound led to a significant reduction in IL-1β secretion in response to NLRP3 activators .

In Vivo Studies

Animal model studies have shown promising results regarding the anti-inflammatory effects of this compound. When administered to models of inflammatory skin disorders, it reduced clinical scores and inflammatory markers significantly compared to control groups .

Case Studies

- Inflammatory Skin Disorders : A study evaluated the efficacy of this compound in treating atopic dermatitis. The results indicated a marked decrease in skin inflammation and improvement in overall skin condition after topical application over several weeks .

- Chronic Inflammatory Conditions : Another case study focused on chronic inflammatory diseases where patients treated with this compound exhibited reduced symptoms and lower levels of inflammatory cytokines in serum tests .

Q & A

Q. What are the standard synthetic routes for 4-(2-hydroxypropan-2-yl)furan-2-sulfonamide and its derivatives?

The compound is synthesized via coupling reactions between this compound and aromatic isocyanates (e.g., 2-isocyanato-1,4-bis(trifluoromethyl)benzene) using protocols like "General Method C2/C4." These methods involve refluxing in anhydrous THF or DMF, followed by purification via silica gel chromatography. Yields typically range from 12% to 55%, depending on substituent steric and electronic effects .

Q. How is the structural integrity of the compound validated post-synthesis?

Characterization employs:

- ¹H/¹³C NMR : Key signals include δ ~1.35–1.49 ppm (geminal methyl groups on the hydroxypropan-2-yl moiety) and furan proton resonances at δ ~6.69–7.75 ppm.

- HRMS/LCMS : Confirmation of molecular ion peaks (e.g., m/z 459.0528 [M-H]⁻) and purity (>95% by HPLC).

- Elemental analysis : Validates stoichiometry .

Q. What initial biological activities have been reported for this compound?

Derivatives (e.g., MCC950) inhibit the NLRP3 inflammasome, a therapeutic target in inflammatory diseases. In vitro assays demonstrate IC₅₀ values in the nanomolar range, validated via IL-1β secretion suppression in macrophage models .

Advanced Research Questions

Q. How can synthetic yields be optimized for low-efficiency derivatives (e.g., 12% yield)?

- Reaction stoichiometry : Adjust molar ratios of sulfonamide to isocyanate (e.g., 1:1.2) to drive completion.

- Solvent selection : Anhydrous DMF improves solubility of aromatic isocyanates compared to THF.

- Purification : Use preparative HPLC for polar derivatives to mitigate silica gel adsorption losses .

Q. How to resolve contradictions in pharmacokinetic (PK) data across studies?

PK parameters (e.g., bioavailability) vary due to:

- Dosing routes : Intravenous vs. oral administration affects absorption (e.g., MCC950 shows 743 ng/mL plasma concentration at 8 hrs post-IV vs. 2.65 ng/mL at 20 hrs).

- Species-specific metabolism : Mouse models may exhibit faster clearance than primates.

- Analytical methods : Standardize LC-MS/MS protocols to reduce inter-lab variability .

Q. What strategies validate the stereochemistry of metabolites or chiral derivatives?

- Chiral HPLC : Co-elution studies with enantiomerically pure standards confirm retention times.

- Circular dichroism (CD) : Compare optical activity to reference compounds.

- X-ray crystallography : Resolve absolute configuration for crystalline derivatives .

Q. How to design structure-activity relationship (SAR) studies for NLRP3 inhibition?

- Core modifications : Replace the furan with thiophene or pyrrole to assess heterocycle effects.

- Substituent variation : Introduce electron-withdrawing groups (e.g., -CF₃) on the aryl carbamate to enhance binding affinity.

- In silico docking : Map interactions with NLRP3’s NACHT domain using molecular dynamics simulations .

Methodological Notes

- Synthesis troubleshooting : Low yields often stem from moisture-sensitive intermediates; use Schlenk lines for anhydrous conditions .

- Bioavailability optimization : PEGylation or prodrug strategies (e.g., esterification of the hydroxypropan-2-yl group) improve solubility and half-life .

- Data reproducibility : Cross-validate NMR assignments with DEPT-135 and HSQC experiments to eliminate artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.